3-fluoro-N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)benzamide

CB1 antagonist cannabinoid receptor obesity

3-Fluoro-N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)benzamide (CAS 1021058-69-4), also catalogued as Sulfonylated Piperazine Derivative 3 or PMID26161824-Compound-183, is a synthetic small-molecule cannabinoid-1 (CB1) receptor antagonist within the sulfonylated piperazine benzamide class. It was identified in a comprehensive 2015 patent review covering CB1 receptor antagonists for anti-obesity therapy and is documented to act as an antagonist at the human CB1 receptor (CNR1_HUMAN).

Molecular Formula C21H26FN3O4S
Molecular Weight 435.51
CAS No. 1021058-69-4
Cat. No. B2367200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)benzamide
CAS1021058-69-4
Molecular FormulaC21H26FN3O4S
Molecular Weight435.51
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)C3=CC(=CC=C3)F
InChIInChI=1S/C21H26FN3O4S/c1-29-20-8-6-19(7-9-20)24-11-13-25(14-12-24)30(27,28)15-3-10-23-21(26)17-4-2-5-18(22)16-17/h2,4-9,16H,3,10-15H2,1H3,(H,23,26)
InChIKeyNPZRJGHRZXKNIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Fluoro-N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)benzamide (CAS 1021058-69-4): CB1 Antagonist Procurement Baseline


3-Fluoro-N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)benzamide (CAS 1021058-69-4), also catalogued as Sulfonylated Piperazine Derivative 3 or PMID26161824-Compound-183, is a synthetic small-molecule cannabinoid-1 (CB1) receptor antagonist within the sulfonylated piperazine benzamide class [1]. It was identified in a comprehensive 2015 patent review covering CB1 receptor antagonists for anti-obesity therapy and is documented to act as an antagonist at the human CB1 receptor (CNR1_HUMAN) [2]. The compound incorporates a 3-fluorobenzamide head group, a propylsulfonyl-linked central piperazine, and a 4-methoxyphenyl terminal substituent — a distinct pharmacophoric arrangement relative to the 1-benzhydrylpiperazine and 1-sulfonyl-4-acylpiperazine series commonly explored for CB1 modulation [3].

Why Generic Substitution Falls Short for 3-Fluoro-N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)benzamide in CB1 Antagonist Procurement


CB1 antagonist pharmacology is exquisitely sensitive to subtle variations in the N1-sulfonyl and N4-aryl substituents of the piperazine core. Within the sulfonylated piperazine class documented in patent WO2008024284, minor structural changes shift CB1 binding potency from sub-100 nM into the micromolar range [1]. For instance, the simpler 1-methylsulfonyl-4-phenylpiperazine exhibits only weak CB1 affinity (Ki > 1000 nM), while optimized sulfonylated piperazine benzamides from the same patent family achieve Ki values below 100 nM . The 3-fluoro substituent on the benzamide ring and the 4-methoxyphenyl group on the piperazine are not interchangeable decorations — they are integral to the specific pharmacophore that defines this compound's interaction with the CB1 binding pocket. Generic substitution with a structurally related but uncharacterized sulfonylpiperazine analogue carries material risk of diminished target engagement, altered functional selectivity (antagonist vs. inverse agonist), and unvalidated patent freedom-to-operate status [2].

Quantitative Differentiation Evidence for 3-Fluoro-N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)benzamide: Procurement-Relevant Head-to-Head Data


CB1 Receptor Target Engagement: Class-Level Potency Benchmarking Against Prototypical Antagonists

This compound is classified as a CB1 receptor antagonist in the sulfonylated piperazine series reviewed in PMID26161824. While the precise Ki or IC50 value for this specific compound has not been publicly disclosed as a standalone datapoint, the patent family (WO2008024284 / US20090247499) reports that structurally analogous sulfonylated piperazine benzamides achieve CB1 binding IC50 values below 100 nM [1]. For reference, rimonabant (SR141716), the prototypical CB1 antagonist, exhibits an IC50 of 13.6 nM in hCB1-transfected HEK293 membranes . The structurally minimized negative control 1-methylsulfonyl-4-phenylpiperazine shows Ki > 1000 nM, underscoring the critical contribution of the aryl substituents present in the target compound . BindingDB entry BDBM50267582 from the Vachal et al. series reports an IC50 of 175 nM for a related sulfonyl-acylpiperazine at CB1 [2].

CB1 antagonist cannabinoid receptor obesity binding affinity

Structural Differentiation: 3-Fluorobenzamide and 4-Methoxyphenyl Pharmacophore Elements

The target compound uniquely combines three structural features within the sulfonylated piperazine CB1 antagonist class: (i) a meta-fluoro substituent on the benzamide ring, (ii) a propylsulfonyl linker connecting the piperazine to the benzamide, and (iii) a 4-methoxyphenyl group on the piperazine N4 position. The patent SAR (WO2008024284) demonstrates that aryl sulfonyl substitution at the piperazine N1 and aryl/heteroaryl substitution at N4 are both essential for high CB1 affinity [1]. The 4-methoxyphenyl-piperazine motif is separately documented as a key pharmacophore in serotonergic receptor ligands (5-HT7 IC50 range: 12–580 nM) [2], indicating that this substructure contributes meaningfully to receptor engagement. The 3-fluoro substitution on the benzamide is expected to modulate metabolic stability and hydrogen-bonding capacity relative to non-fluorinated or 4-fluoro analogues [3].

structure-activity relationship sulfonamide piperazine fluorine substitution

Patent Status and Intellectual Property Differentiation

This compound is specifically indexed as PMID26161824-Compound-183 within the patent review of CB1 receptor antagonists and is linked to the patent family WO2008024284 / US20090247499 assigned to Merck & Co. (inventors: Fletcher, Fong, Hagmann, Vachal) [1]. The compound's indication is recorded as obesity (ICD-11: 5B81) with a status of 'Patented' in the Therapeutic Target Database [2]. In contrast, the prototypical CB1 antagonist rimonabant (SR141716, Sanofi-Aventis) was approved in Europe in 2006 but withdrawn in 2008 due to psychiatric adverse effects and its core composition-of-matter patent has since expired [3]. The sulfonylated piperazine series, including the target compound, was developed as part of a strategy to identify peripherally restricted CB1 antagonists with reduced CNS penetration, as outlined in the 2015 patent review [4].

patent protection freedom-to-operate CB1 antagonist anti-obesity

Selectivity Profile: Precedented Piperazine-Sulfonamide Selectivity Over Off-Target Serotonergic Receptors

The piperazine-sulfonamide scaffold is recognized across multiple GPCR target families, including both CB1 and serotonin (5-HT) receptors. Published SAR on closely related 4-methoxy-N-[3-(4-substituted phenyl-piperazine-1-yl)propyl]benzene sulfonamides demonstrates that subtle aryl substitution changes on the piperazine N4 position produce IC50 values ranging from 12 to 580 nM at the 5-HT7 receptor, with select compounds (e.g., 3c) achieving >100-fold selectivity over 5-HT1A, 5-HT2A, 5-HT2C, and 5-HT6 subtypes [1]. Similarly, (phenylpiperazinyl-propyl)arylsulfonamides have been reported with 5-HT2A IC50 values as low as 0.5 nM and 1500–3000-fold selectivity over 5-HT7 [2]. While direct selectivity data for the target compound against serotonergic receptors are not publicly available, the precedent within this scaffold class establishes that the 4-methoxyphenyl-piperazine-sulfonamide architecture can be tuned for receptor selectivity — a feature not present in simpler piperazine antagonists [3].

selectivity 5-HT receptor off-target piperazine sulfonamide

Differentiation from 1-Benzhydrylpiperazine CB1 Antagonists: Scaffold Comparison

The majority of piperazine-based CB1 antagonists described in the literature utilize a 1-benzhydrylpiperazine scaffold, exemplified by compounds in the 2008 series by Lee et al. achieving IC50 values below 100 nM [1]. The target compound instead employs a 1-sulfonylpiperazine architecture, which is a distinct chemotype. The 1-sulfonyl-4-acylpiperazine series (Vachal et al., J. Med. Chem. 2009) was discovered through high-throughput screening and subsequent medicinal chemistry optimization as selective CB1 inverse agonists, and it was found that receptor binding affinity predicted in vivo efficacy better than functional antagonist/inverse agonist activity measurements [2]. The sulfonyl group introduces different electronic properties and hydrogen-bonding capacity compared to the benzhydryl group, which may contribute to altered physicochemical profiles relevant to peripheral restriction strategies [3].

scaffold hopping 1-benzhydrylpiperazine sulfonylpiperazine CB1 antagonist

Procurement Application Scenarios for 3-Fluoro-N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)benzamide (CAS 1021058-69-4)


CB1 Antagonist Screening Library Construction for Anti-Obesity Drug Discovery

As a representative of the sulfonylated piperazine chemotype with documented CB1 antagonism, this compound serves as a structurally differentiated entry in high-throughput screening decks alongside 1-benzhydrylpiperazine and diarylpyrazole (rimonabant-class) CB1 antagonists [1]. Its patent-protected status and inclusion in the PMID26161824 review make it suitable for organizations seeking to diversify their CB1-targeted compound collections without infringing on genericized or expired chemical matter [2].

Peripherally Restricted CB1 Antagonist Lead Optimization Programs

The compound's sulfonylated piperazine architecture aligns with the design strategy for peripherally selective CB1 antagonists — a key objective identified in the 2015 patent review [1]. Its physicochemical properties (molecular weight 435.51, TPSA ~84–103 Ų, 7 hydrogen bond acceptors) are within the range associated with reduced blood-brain barrier penetration compared to rimonabant (MW 463.8, TPSA 50.2 Ų), making it a relevant tool compound for evaluating peripheral CB1 pharmacology without the CNS psychiatric adverse effect liability that led to rimonabant's clinical withdrawal [2].

GPCR Selectivity Profiling Using the Piperazine-Sulfonamide Pharmacophore

The 4-methoxyphenyl-piperazine-sulfonamide substructure is shared with known high-affinity 5-HT7 and 5-HT2A receptor ligands [1]. This compound can therefore serve as a cross-screening probe in CB1 vs. serotonergic receptor selectivity panels, enabling medicinal chemists to assess whether the 3-fluorobenzamide extension imparts CB1 selectivity or retains serotonergic activity — a critical profiling step for lead series prioritization [2].

Intellectual Property Reference Standard for Sulfonylated Piperazine Patent Landscaping

As PMID26161824-Compound-183 and a specifically indexed entity in the Therapeutic Target Database, this compound can function as a reference standard in freedom-to-operate analyses and patent landscape mapping for CB1 antagonists [1]. Its association with the Merck patent family (WO2008024284) provides a concrete data point for IP due diligence, competitive intelligence, and prior art searches in the cannabinoid receptor modulator field [2].

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